molecular formula C6H10O B151901 Cyclopentanecarboxaldehyde CAS No. 872-53-7

Cyclopentanecarboxaldehyde

Cat. No.: B151901
CAS No.: 872-53-7
M. Wt: 98.14 g/mol
InChI Key: VELDYOPRLMJFIK-UHFFFAOYSA-N
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Description

Cyclopentanecarboxaldehyde (CPCA) is an organic compound belonging to the aldehyde family of molecules. It is a colorless liquid with a strong odor and is used as a flavoring and fragrancing agent in food and cosmetics. CPCA is also used in the synthesis of several pharmaceuticals, such as antibiotics and antifungal agents.

Scientific Research Applications

Chiral Ligands and Enantioselective Synthesis

Cyclopentanecarboxaldehyde has been utilized in the synthesis of optically active trans‐2‐(N,N‐dialkylamino)cyclopentanols, which serve as chiral ligands in enantioselective synthesis. This process demonstrates the utility of this compound in producing compounds with high chemical yields and enantiomeric excesses, highlighting its role in asymmetric synthesis and chiral chemistry (González‐Sabín et al., 2006).

Spectroscopy and Electronic Structures

The this compound molecule has been studied using the CNDO method in spectroscopy, particularly focusing on its electronic spectra. This research aids in understanding the σ–π interactions and the influence of substituents on the electronic spectra of compounds like this compound (Bene & Jaffe, 1968).

Macrocyclic Chemistry

A study explored the synthesis of new glycoluril-like molecules, including cyclopentanopropanediurea (CyP-TD), from this compound. This research is significant for understanding the formation of macrocyclic compounds and their applications in areas like host-guest chemistry and molecular recognition (Wu et al., 2017).

Catalysis and Organic Synthesis

This compound plays a role in catalysis, as demonstrated in the Cp2TiPh2-catalyzed reaction with benzaldehydes to produce bis(substitutedbenzylidene)cycloalkanones. This example shows the compound's potential in facilitating catalytic processes and in the field of organic synthesis (Nakano & Migita, 1993).

Homogeneous Catalysis

Research on homogeneous catalyzed hydroformylation of cyclopentene to this compound offers insights into catalytic synergism and kinetics in organometallic chemistry. This work is vital for understanding the mechanisms of catalytic reactions and the development of efficient catalytic systems (Li et al., 2004).

Pharmaceutical Applications

While the direct role of this compound in pharmaceutical applications is limited, its derivative compounds play significant roles. For example, the study of cyclopentanedicarboxylic acids and their behavior in solutions contributes to understanding pharmaceutical intermediates' properties (Kvaratskhelia et al., 2013).

Safety and Hazards

Cyclopentanecarboxaldehyde is considered hazardous. It is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and it should be used only outdoors or in a well-ventilated area .

Mechanism of Action

Properties

IUPAC Name

cyclopentanecarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c7-5-6-3-1-2-4-6/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELDYOPRLMJFIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10236176
Record name Cyclopentanecarbaldehyde
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Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872-53-7
Record name Cyclopentanecarboxaldehyde
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Record name Cyclopentanecarbaldehyde
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Record name Cyclopentanecarboxaldehyde
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Record name Cyclopentanecarbaldehyde
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Record name Cyclopentanecarbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes to obtain Cyclopentanecarboxaldehyde?

A1: this compound can be synthesized through various methods. One approach involves the gas-phase dehydration of tetrahydropyran-2-methanol over catalysts like η-alumina, yielding this compound as the main product []. Another method utilizes a dyotropic rearrangement of trans 3-substituted-4-cyclopentyl β-lactones in the presence of magnesium bromide, leading to the formation of trans-fused butyrolactones, which can be further modified to obtain the desired aldehyde [].

Q2: Are there any catalytic applications of this compound?

A2: While this compound itself might not be a widely used catalyst, it figures prominently as a product in reactions involving catalysts. For instance, the hydroformylation of cyclopentene, catalyzed by a bimetallic system of rhodium and manganese carbonyls, produces this compound with significantly enhanced efficiency compared to single-metal catalysts []. This highlights its relevance in understanding catalytic mechanisms and developing more efficient processes.

Q3: What insights do spectroscopic studies offer about this compound?

A3: Spectroscopic techniques are invaluable for characterizing this compound. Studies utilizing collisional activation data have confirmed that the [M+H-H2O]+ ions derived from both cis- and trans-1,2-cyclohexanediol exhibit a structure consistent with protonated this compound []. This finding underscores the utility of mass spectrometry in elucidating structural rearrangements and identifying reaction products.

Q4: Has this compound been identified in the decomposition of any polymers?

A4: Yes, this compound has been identified as a decomposition product of poly(cyclohexene carbonate) (PCHC). Thermal degradation studies using techniques like Py-GC/MS and TG-IR revealed this compound alongside other compounds like carbon dioxide and cyclohexanone []. This information is crucial for understanding the thermal behavior of PCHC, particularly in applications where it serves as a sacrificial material in microelectronics.

Q5: Are there any known undergraduate chemistry experiments that utilize this compound?

A5: Yes, the synthesis of this compound serves as a valuable educational tool in undergraduate organic chemistry laboratories []. The experiment helps students grasp the behavior of alicyclic compounds and reinforces their understanding of various organic chemistry principles.

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